molecular formula C12H14F2N2O B1464323 (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1292729-97-5

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B1464323
CAS RN: 1292729-97-5
M. Wt: 240.25 g/mol
InChI Key: KJFVOJIGXHGBFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone consists of a piperidine ring attached to a difluorophenyl group via a methanone linker. The presence of the aminopiperidinyl and difluorophenyl groups may contribute to the compound’s reactivity and potential biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . Further investigation or experimental determination would be needed to ascertain these properties.

Scientific Research Applications

Crystal Structure Studies

  • The structural properties of related compounds to (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone have been studied. For instance, the crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone was analyzed, providing insights into the dihedral angles and intermolecular hydrogen bonds in such compounds (Revathi et al., 2015).

Spectral Characterization and Docking Studies

  • Novel compounds structurally similar to this compound have been synthesized and characterized, with a focus on spectral properties and molecular docking studies. These studies are crucial for understanding the interaction of such compounds with biological targets and their potential antibacterial activity (Shahana & Yardily, 2020).

Synthesis and Antimicrobial Activity

  • Research has been conducted on the synthesis of derivatives of related compounds and their antimicrobial activity. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized, and their in vitro antibacterial and antifungal activities were evaluated (Mallesha & Mohana, 2014).

Synthesis and Structural Optimization

  • The synthesis and structural optimization of related compounds, using density functional theory calculations, shed light on the equilibrium geometry, bonding features, and vibrational wave numbers, which are essential for understanding the properties and potential applications of these compounds (Shahana & Yardily, 2020).

Application in Catalysis

  • Some derivatives have been studied for their application in catalysis, such as in the catalytic addition of diethylzinc to benzaldehyde. This kind of research indicates potential applications in synthetic chemistry and industrial processes (Alvarez-Ibarra et al., 2010).

Acetylcholinesterase Inhibition

  • Arylisoxazole‐Phenylpiperazine derivatives, structurally related to this compound, have been synthesized and evaluated as acetylcholinesterase inhibitors, suggesting potential applications in treating diseases like Alzheimer's (Saeedi et al., 2019).

Quantum Chemical Calculations

  • Quantum chemical calculations have been performed on similar compounds to understand their electronic structure, which is crucial for potential applications in materials science and drug design (Arasu et al., 2019).

properties

IUPAC Name

(3-aminopiperidin-1-yl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFVOJIGXHGBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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